Methyl 2-bromo-6-cyano-4-methylbenzoate
Overview
Description
Methyl 2-bromo-6-cyano-4-methylbenzoate: is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-bromo-6-cyano-4-methylbenzoate typically begins with commercially available 2-bromo-4-methylbenzoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 2-bromo-6-cyano-4-methylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Products like 2-azido-6-cyano-4-methylbenzoate or 2-thiocyanato-6-cyano-4-methylbenzoate.
Reduction: 2-amino-6-cyano-4-methylbenzoate.
Oxidation: 2-bromo-6-cyano-4-methylbenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-bromo-6-cyano-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-4-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its mechanism would be related to the biological activity of the final synthesized compounds, which could involve interactions with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Methyl 2-bromo-4-methylbenzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.
Methyl 2-cyano-4-methylbenzoate: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Methyl 2-bromo-6-cyano-benzoate: Lacks the methyl group, which can affect its solubility and reactivity.
Uniqueness: Methyl 2-bromo-6-cyano-4-methylbenzoate is unique due to the presence of both a bromine atom and a cyano group, providing a combination of reactivity and functionality that is valuable in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(8(11)4-6)10(13)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBXUIVFRNFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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